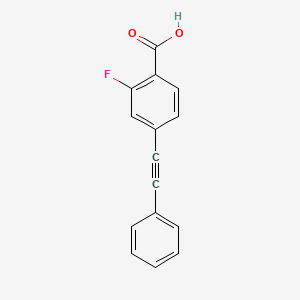

2-Fluoro-4-(phenylethynyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9FO2 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

2-fluoro-4-(2-phenylethynyl)benzoic acid |

InChI |

InChI=1S/C15H9FO2/c16-14-10-12(8-9-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18) |

InChI Key |

DRNAENLZTYGCTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Fluoro 4 Phenylethynyl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Fluoro-4-(phenylethynyl)benzoic acid identifies the key chemical bonds for strategic disconnection. The most logical disconnections involve the carbon-carbon triple bond of the phenylethynyl group and the carbon-fluorine bond on the aromatic ring.

The primary disconnection breaks the C(sp)-C(sp²) bond of the ethynyl (B1212043) linkage. This disconnection points toward a cross-coupling reaction, with the Sonogashira coupling being the most prominent and logical choice. This approach would involve the coupling of a 2-fluoro-4-halobenzoic acid derivative with phenylacetylene (B144264). The halide on the benzoic acid derivative would typically be iodine or bromine to facilitate the palladium-catalyzed reaction.

A plausible retrosynthetic pathway is as follows:

Target Molecule: 2-Fluoro-4-(phenylethynyl)benzoic acid

First Disconnection (C-C Triple Bond): This leads to two key precursors:

Precursor A: 2-Fluoro-4-halobenzoic acid (where the halogen is typically I or Br) or a protected form, such as an ester.

Precursor B: Phenylacetylene.

The synthesis of the key intermediate, 2-fluoro-4-halobenzoic acid, is a critical step. This intermediate can be prepared through several routes, often starting from simpler, commercially available materials. For instance, it could be synthesized from 2-fluorotoluene, which can undergo halogenation followed by oxidation of the methyl group to a carboxylic acid. Alternatively, a Sandmeyer-type reaction on an appropriately substituted aniline (B41778), such as 2-fluoro-4-aminobenzoic acid, could introduce the desired halide.

Development of Novel Synthetic Pathways

The forward synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid is built upon the strategic disconnections from the retrosynthetic analysis. This involves the careful selection of methods for introducing the fluorine atom, forming the phenylethynyl moiety, and managing the carboxylic acid functionality throughout the synthesis.

Strategies for Introducing the Fluorine Atom

The introduction of a fluorine atom onto an aromatic ring can be achieved at various stages of the synthesis and by several methods.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group, such as a nitro group, by a fluoride (B91410) ion. For example, a precursor like 2-nitro-4-halobenzoic acid could potentially be converted to 2-fluoro-4-halobenzoic acid, although the reaction conditions must be carefully controlled. stackexchange.com

Balz-Schiemann Reaction: A classic method for introducing fluorine, this reaction involves the thermal decomposition of a diazonium fluoroborate salt, which can be prepared from the corresponding aniline derivative. researchgate.net

Direct C-H Fluorination: While an attractive and atom-economical approach, direct C-H fluorination often suffers from a lack of regioselectivity, making it challenging for complex molecules unless directing groups are used. researchgate.net

From Halogenated Precursors: A common and reliable strategy is to start with a precursor that already contains the fluorine atom in the desired position. For instance, the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid has been reported starting from 2-bromo-4-fluorobenzoic acid, indicating the commercial availability or accessible synthesis of such precursors. nih.govnih.gov

Nucleophilic Fluorination of Iodonium Salts: Cyclic diaryliodonium salts can serve as precursors for fluorination. For instance, 1-arylbenziodoxolones can react with a fluoride source to yield 2-fluorobenzoic acid derivatives. arkat-usa.org The efficiency of this reaction can be significantly improved by the presence of electron-withdrawing groups on the aromatic ring. arkat-usa.org

For the synthesis of the target molecule, starting with a commercially available compound like 2-bromo-4-fluorobenzoic acid or 2-fluoro-4-iodobenzoic acid is often the most practical approach.

Formation of the Phenylethynyl Moiety via Cross-Coupling Reactions

The creation of the C(sp)-C(sp²) bond is a cornerstone of this synthesis, most commonly achieved through palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful and versatile tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. acs.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Key parameters for optimization include:

Catalyst System: A variety of palladium sources can be used, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more modern, air-stable pre-catalysts like [DTBNpP]Pd(crotyl)Cl. nih.govsoton.ac.uk The choice of ligand on the palladium center is crucial for catalytic activity. Copper(I) salts, typically CuI, are often used as co-catalysts to facilitate the reaction under milder conditions. soton.ac.uk

Base and Solvent: Amine bases like triethylamine (B128534) (Et₃N) or piperidine (B6355638) are commonly used, often serving as both the base and part of the solvent system. soton.ac.uk Other bases such as potassium carbonate (K₂CO₃) or 2,2,6,6-tetramethylpiperidine (B32323) (TMP) can also be effective. nih.gov The solvent choice depends on the specific substrates and conditions, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) being common options. nih.govsoton.ac.uk

Reaction Conditions: While traditional Sonogashira reactions often require elevated temperatures, recent advancements have enabled many couplings to proceed at room temperature, which is beneficial for substrates with sensitive functional groups. nih.gov

The table below summarizes typical conditions for Sonogashira couplings relevant to the synthesis of similar structures.

| Aryl Halide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 92 | soton.ac.uk |

| 2-Bromoaniline derivative | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | None | TMP | ACN | RT | High | nih.gov |

| 2,5-diiodo-N-morpholinebenzamide | 4-ethynylanisole | Not specified | Not specified | Not specified | Not specified | Not specified | 81 | scielo.org.mx |

This table is interactive. Users can sort columns to compare different reaction parameters.

While the Sonogashira coupling is the workhorse for this transformation, several alternative methods have been developed to address some of its limitations, such as the need for a pre-functionalized alkyne and the use of copper.

Transition-Metal-Free Alkynylation: Under certain conditions, aryl chlorides can undergo alkynylation in the absence of a transition metal catalyst. nih.gov These reactions often proceed through a benzyne (B1209423) intermediate and require a strong base like TMPLi or a metal alkoxide at elevated temperatures. nih.gov This method shows tolerance for various functional groups, including fluorine. nih.gov

Radical-Mediated C-C Coupling: A novel approach utilizes a super-reducing agent to generate an aryl radical from an aryl halide. This radical can then react with an alkyne to form the desired product at room temperature without the need for a transition metal. nih.gov

Inverse Sonogashira Reaction: This variant reverses the roles of the coupling partners, reacting an iodoalkyne with an arylboronic acid. nih.gov This can be advantageous when the required arylboronic acid is more readily available than the corresponding aryl halide.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group requires careful management throughout the synthetic sequence. A free carboxylic acid can interfere with some organometallic reactions, particularly those involving Grignard or organolithium reagents, and can sometimes complicate purification.

Common strategies include:

Use of a Protected Carboxylic Acid: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester is generally unreactive under Sonogashira conditions and can be easily hydrolyzed back to the carboxylic acid in a final step using aqueous acid or base.

Late-Stage Oxidation: An alternative is to introduce the carboxylic acid at the end of the synthesis by oxidizing a suitable precursor. For example, the synthesis could be carried out on a molecule with a methyl group at the C1 position (e.g., 2-fluoro-4-(phenylethynyl)toluene), which is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Hydrolysis of a Nitrile: The carboxylic acid can also be generated by the hydrolysis of a nitrile group (-CN). This would involve performing the Sonogashira coupling on a 2-fluoro-4-halobenzonitrile precursor, followed by acidic or basic hydrolysis of the nitrile in the final product.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the Sonogashira coupling for the synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid are highly dependent on the careful optimization of reaction parameters. Key areas of focus include the catalyst system, solvent, base, and temperature.

Catalyst Systems:

The most common catalyst system for Sonogashira couplings employs a palladium(0) source and a copper(I) salt co-catalyst. researchgate.netresearchgate.net

Palladium Catalysts: A variety of palladium catalysts can be utilized, with common examples including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). libretexts.org The active Pd(0) species is often generated in situ from a Pd(II) precursor. wikipedia.org For challenging couplings, more sophisticated catalyst systems involving N-heterocyclic carbene (NHC) palladium complexes or palladium-nitrogen complexes have been developed to enhance catalytic activity and stability, often allowing for lower catalyst loadings. libretexts.org

Copper Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically used to facilitate the reaction by forming a copper acetylide intermediate, which then transmetalates with the palladium center. wikipedia.org While effective, the use of copper can sometimes lead to the formation of undesired side products through oxidative coupling of the alkyne. This has led to the development of copper-free Sonogashira protocols, which are particularly advantageous in the synthesis of pharmaceutical intermediates where minimizing metal contamination is critical. researchgate.net

Optimization of Reaction Parameters:

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing the reaction conditions to achieve high yield and purity while ensuring a robust and scalable process. acs.orgsci-hub.se Factors that are typically investigated include:

| Parameter | Description | Impact on Reaction |

| Catalyst Loading | The amount of palladium and copper catalyst used. | Reducing catalyst loading is economically and environmentally beneficial but can increase the risk of incomplete reaction or catalyst poisoning. acs.org |

| Solvent | The medium in which the reaction is carried out. | Solvent polarity can significantly influence reaction rates and yields. lucp.net A range of solvents from polar aprotic (e.g., DMF, THF) to amines (which can also act as the base) are commonly used. wikipedia.org |

| Base | A substance that neutralizes the hydrogen halide byproduct. | Amines such as triethylamine or diisopropylethylamine are frequently used. Inorganic bases like potassium carbonate or cesium carbonate can also be employed. The choice of base can affect reaction rate and side product formation. wikipedia.org |

| Temperature | The temperature at which the reaction is conducted. | Sonogashira reactions are often run at mild temperatures, from room temperature to around 50-70 °C. kaust.edu.sa Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and increased impurity formation. acs.org |

| Reactant Stoichiometry | The molar ratio of the aryl halide to the alkyne. | A slight excess of the more volatile or less stable reactant may be used to drive the reaction to completion. |

Table 1: Interactive Data Table of Reaction Parameter Optimization (This is a conceptual table; actual values would be determined experimentally)

| Experiment | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | ||||||

| 2 | ||||||

| 3 |

Stereochemical Considerations in Synthesis

For the synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid, stereochemical considerations are not applicable. The molecule is achiral, meaning it does not have a non-superimposable mirror image, and there are no stereocenters generated during the synthetic process. The geometry of the alkyne is linear, and the benzoic acid and phenyl groups are planar, resulting in a molecule that does not exhibit stereoisomerism.

Scalable Synthesis and Process Chemistry Research

The transition from a laboratory-scale synthesis to a large-scale industrial process for 2-Fluoro-4-(phenylethynyl)benzoic acid presents several challenges that are the focus of process chemistry research. The primary goal is to develop a safe, efficient, robust, and economically viable manufacturing process.

Key considerations in the scalable synthesis of this compound via the Sonogashira reaction include:

Impurity Profile and Control: The identification and control of impurities are critical for the final quality of the active pharmaceutical ingredient (API). sci-hub.se Potential impurities can arise from side reactions such as the oxidative homocoupling of phenylacetylene (Glaser coupling), or from unreacted starting materials. Process parameters are optimized to minimize the formation of these impurities.

Metal Removal: A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual metal from the final product to meet the stringent limits set by regulatory bodies like the ICH. sci-hub.se Strategies for metal removal may include treatment with metal scavengers, crystallization, or chromatography.

Process Safety: A thorough safety assessment is required before scaling up any chemical process. For the Sonogashira reaction, this includes understanding the thermal stability of the reaction mixture and managing the risks associated with the use of potentially flammable solvents and pyrophoric catalysts.

Cost-Effectiveness: The cost of goods is a major driver in process development. This involves minimizing the use of expensive reagents, such as the palladium catalyst, and maximizing the process throughput. acs.org Optimization studies aim to find the lowest effective catalyst loading that still provides a high yield and acceptable reaction time. acs.org

Work-up and Isolation: The development of an efficient and scalable work-up and isolation procedure is crucial. This often involves moving away from laboratory techniques like column chromatography towards more scalable methods such as crystallization or precipitation to isolate the final product in high purity. researchgate.net

Research in this area often employs a Quality by Design (QbD) approach, which involves defining a quality target product profile and identifying critical quality attributes and critical process parameters to ensure consistent product quality. acs.orgsci-hub.se

Chemical Transformations and Reactivity of 2 Fluoro 4 Phenylethynyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of nucleophilic acyl substitution reactions. The electronic properties of the fluorinated, alkyne-substituted ring influence the reactivity of this group.

Esterification and Amidation Reactions

Esterification: 2-Fluoro-4-(phenylethynyl)benzoic acid can be readily converted to its corresponding esters through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields. tcu.edu Microwave-assisted esterification has also proven effective for substituted benzoic acids, significantly reducing reaction times. researchgate.netusm.my For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol under microwave conditions at 130°C proceeds in good yield. researchgate.net Another approach involves using solid acid catalysts, like phosphoric acid-modified Montmorillonite K10 clay, which facilitates high yields under solvent-free conditions. ijstr.org

Interactive Data Table: Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (cat.), Microwave, 130°C, 15 min | 85 | researchgate.net |

| Benzoic acid | Methanol | Montmorillonite K10-H₃PO₄, Reflux, 5h | 93 | ijstr.org |

| Benzoic acid | Benzyl alcohol | Montmorillonite K10-H₃PO₄, Reflux, 6h | 91 | ijstr.org |

Amidation: The formation of amides from 2-Fluoro-4-(phenylethynyl)benzoic acid can be achieved by reacting it with primary or secondary amines. Direct condensation is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are common. Alternatively, catalytic methods using reagents such as titanium tetrafluoride (TiF₄) or boric acid can promote direct amidation by avoiding stable salt formation. rsc.orgresearchgate.net TiF₄ has been shown to be effective for the amidation of various benzoic acids with both alkyl and aryl amines in refluxing toluene, affording high yields. rsc.org

Interactive Data Table: Direct Amidation of Benzoic Acids with Amines

| Benzoic Acid Derivative | Amine | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic acid | Benzylamine | 10 mol% TiF₄ / Toluene | 95 | rsc.org |

| Benzoic acid | Morpholine | 10 mol% TiF₄ / Toluene | 98 | rsc.org |

| 4-Methoxybenzoic acid | Aniline (B41778) | 10 mol% TiF₄ / Toluene | 96 | rsc.org |

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ / MeCN | 91 | acs.org |

Anhydride and Acyl Halide Formation

Acyl Halide Formation: 2-Fluoro-4-(phenylethynyl)benzoic acid can be converted into its highly reactive acyl chloride derivative, 2-fluoro-4-(phenylethynyl)benzoyl chloride. This is most commonly accomplished by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride. researchgate.netlibretexts.org The reaction with thionyl chloride is convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. youtube.comchemguide.co.uk The resulting acyl chloride is a key intermediate for synthesizing esters and amides under very mild conditions.

Anhydride Formation: Symmetrical anhydrides can be prepared from the corresponding carboxylic acid. One common laboratory method involves the reaction of the acyl chloride with the sodium salt of the carboxylic acid. researchgate.net Another route is the dehydration of the carboxylic acid itself, for example, by heating with a strong dehydrating agent like acetic anhydride. orgsyn.orggoogle.com For instance, benzoic acid can be converted to benzoic anhydride by reacting it with benzotrichloride or by heating with acetic anhydride in the presence of phosphoric acid. orgsyn.orggoogle.com

Transformations Involving the Phenylethynyl Group

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to electrophilic addition and a key participant in various cycloaddition and reduction reactions.

Hydrogenation and Selective Reduction Studies

The phenylethynyl group can be fully or partially hydrogenated. The conditions of the hydrogenation determine the final product.

Complete Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the alkyne first to an alkene and then to the corresponding alkane, yielding 2-Fluoro-4-(2-phenylethyl)benzoic acid. Under more forcing conditions (higher pressure and temperature), the aromatic rings can also be reduced. libretexts.org

Selective Reduction to Alkenes: It is possible to selectively stop the reduction at the alkene stage. Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is a classic reagent for the syn-hydrogenation of alkynes to yield (Z)-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically produce (E)-alkenes. reddit.com Transfer hydrogenation using formic acid as a hydrogen source with a palladium catalyst can also achieve selective reduction of aromatic alkynes to alkenes. bau.edu.lb The selective hydrogenation of phenylacetylene (B144264) to styrene is a well-studied industrial process, with modern catalysts like palladium-rare earth dual-atomic structures showing high selectivity. oaepublish.com

Interactive Data Table: Catalytic Reduction of Alkynes

| Substrate | Catalyst/Reagent | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | 0.02%Pd-Y/C, H₂ | Styrene | 92% selectivity at 100% conversion | oaepublish.com |

| Diphenylacetylene | 2% PdCl₂(PPh₃)₂, HCOOH/NEt₃ | (E)-Stilbene | Quantitative | bau.edu.lb |

| Aromatic Alkynes | Lindlar's Catalyst, H₂ | (Z)-Alkene | High | reddit.com |

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The terminal alkyne of the phenylethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. organic-chemistry.org The most prominent example is the Huisgen azide-alkyne cycloaddition, which is a reaction between an azide and an alkyne to form a 1,2,3-triazole ring. wikipedia.orgstudy.com

The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. wikipedia.org However, the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," proceeds under much milder conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.orgresearchgate.net In this reaction, 2-Fluoro-4-(phenylethynyl)benzoic acid would react with an organic azide (R-N₃) in the presence of a copper(I) source to form a 4-(1-substituted-1H-1,2,3-triazol-4-yl)-2-fluorobenzoic acid derivative. A ruthenium-catalyzed version (RuAAC) is also known, which selectively produces the 1,5-regioisomer. organic-chemistry.org

Metal-Catalyzed Functionalizations

While specific metal-catalyzed functionalizations of 2-Fluoro-4-(phenylethynyl)benzoic acid are not extensively documented in the current literature, the reactivity of this compound can be predicted based on established methodologies for similar substrates. The presence of the carbon-fluorine bond and the alkyne group provides handles for various cross-coupling and functionalization reactions.

Palladium and nickel catalysts are known to facilitate the cross-coupling of aryl fluorides with various partners, although the C-F bond is generally less reactive than other carbon-halogen bonds. The reactivity of the C-F bond in this specific molecule would be influenced by the electronic effects of the other substituents.

The phenylethynyl group can also participate in a variety of metal-catalyzed transformations. For instance, rhodium or palladium catalysts could be employed for domino reactions involving the alkyne, potentially leading to the formation of complex polycyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring

Electrophilic Aromatic Substitution:

The fluorinated benzene ring of 2-Fluoro-4-(phenylethynyl)benzoic acid is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and the fluorine atom. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The phenylethynyl group is generally considered to be a weak deactivator and an ortho-, para-director.

Given the positions of these groups, electrophilic attack is most likely to occur at the positions meta to the carboxylic acid group, which are the 3- and 5-positions. However, the directing effects of the fluorine and phenylethynyl groups would also play a role, making the precise outcome dependent on the specific electrophile and reaction conditions. For example, halogenation would be expected to yield a mixture of isomers, with substitution occurring at the positions influenced by all three substituents.

Nucleophilic Aromatic Substitution:

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the presence of the ortho-carboxylic acid group and the para-phenylethynyl group. The carboxylic acid group, especially in its deprotonated carboxylate form, can activate the ortho-position for nucleophilic attack.

In a related example, the reaction of 2-bromo-4-fluorobenzoic acid with aniline in the presence of a copper catalyst results in the selective substitution of the bromine atom at the 2-position to form 4-Fluoro-2-(phenylamino)benzoic acid nih.gov. This suggests that the halogen at the 2-position, activated by the adjacent carboxylic acid, is more labile than the halogen at the 4-position. By analogy, the fluorine atom in 2-Fluoro-4-(phenylethynyl)benzoic acid is expected to be reactive towards strong nucleophiles.

Exploration of Intramolecular Cyclization Pathways

The ortho-alkynyl benzoic acid motif in 2-Fluoro-4-(phenylethynyl)benzoic acid is a precursor for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example from related chemistry is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols to synthesize 2-substituted benzo[b]furans researchgate.netnih.gov.

Following a similar mechanistic rationale, 2-Fluoro-4-(phenylethynyl)benzoic acid is expected to undergo intramolecular cyclization upon treatment with a base. The reaction would likely proceed through the deprotonation of the carboxylic acid to form a carboxylate. This carboxylate can then act as an intramolecular nucleophile, attacking the proximal carbon of the alkyne in a 6-endo-dig cyclization. The resulting enolate intermediate would then be protonated to yield a substituted isocoumarin derivative.

The proposed reaction conditions and expected outcomes for such a cyclization are summarized in the table below. This represents a hypothetical investigation based on the precedent of 2-ynylphenol cyclization.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 7-Fluoro-4-phenyl-1H-isochromen-1-one | Expected |

| 2 | Cs₂CO₃ (1.5) | DMAc | 100 | 8 | 7-Fluoro-4-phenyl-1H-isochromen-1-one | Expected |

| 3 | t-BuOK (1.2) | THF | 60 | 24 | 7-Fluoro-4-phenyl-1H-isochromen-1-one | Expected |

| 4 | DBU (1.5) | Acetonitrile (B52724) | 80 | 12 | 7-Fluoro-4-phenyl-1H-isochromen-1-one | Expected |

Table entries are hypothetical and based on analogous reactions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Fluoro-4-(phenylethynyl)benzoic acid, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Elucidation

Detailed analysis of one-dimensional NMR spectra confirms the assigned structure of 2-Fluoro-4-(phenylethynyl)benzoic acid.

¹H NMR: In a deuterated chloroform (B151607) (CDCl₃) solution, the proton spectrum would be expected to show distinct signals for the aromatic protons on both the fluorinated benzoic acid ring and the phenylacetylene (B144264) moiety, as well as a characteristic signal for the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each environment.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. For a related compound, 1-ethynyl-4-fluorobenzene, a ¹⁹F NMR signal is observed at δ = -111.0 ppm in CDCl₃. rsc.org This provides a reference point for the expected chemical shift of the fluorine atom in 2-Fluoro-4-(phenylethynyl)benzoic acid.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

| 4-Fluorobenzoic acid rsc.org | ¹³C | DMSO-d₆ | 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 |

| 1-ethynyl-4-fluorobenzene rsc.org | ¹⁹F | CDCl₃ | -111.0 |

Application of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While specific 2D NMR data for 2-Fluoro-4-(phenylethynyl)benzoic acid were not found in the provided search results, the application of these techniques would be invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons on the two aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenyl group, the ethynyl (B1212043) linker, and the fluorobenzoic acid moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of 2-Fluoro-4-(phenylethynyl)benzoic acid, offering information on its functional groups and potential intramolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The IR spectrum of 2-Fluoro-4-(phenylethynyl)benzoic acid is expected to display several characteristic absorption bands.

O-H Stretch: A broad band is anticipated in the range of 3300-2500 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is often involved in hydrogen bonding. researchgate.net

C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700 cm⁻¹. For benzoic acid in a CCl₄ solution, this peak appears around 1696 cm⁻¹. researchgate.net

C≡C Stretch: The phenylethynyl group should give rise to a characteristic, though potentially weak, stretching vibration for the carbon-carbon triple bond in the region of 2200-2100 cm⁻¹.

C-F Stretch: The carbon-fluorine bond will have a characteristic stretching vibration, typically found in the 1300-1000 cm⁻¹ region of the spectrum.

Table 2: Expected Characteristic IR Vibrational Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Alkyne | C≡C Stretch | 2200-2100 |

| Aryl Fluoride (B91410) | C-F Stretch | 1300-1000 |

Analysis of Intramolecular Interactions and Hydrogen Bonding Signatures

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a fluorine atom (a potential hydrogen bond acceptor) within the same molecule allows for the possibility of intramolecular hydrogen bonding. This interaction could influence the position and shape of the O-H and C=O stretching bands in the IR spectrum. For instance, intramolecular hydrogen bonding can lead to a red shift (lower frequency) of the O-H stretching vibration and a broadening of the peak. In the solid state, intermolecular hydrogen bonding between carboxylic acid groups to form dimers is a common feature and would significantly impact the vibrational spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of 2-Fluoro-4-(phenylethynyl)benzoic acid.

The extended π-conjugated system, encompassing the phenyl ring, the ethynyl bridge, and the fluorinated benzoic acid ring, is expected to result in significant absorption in the UV region. The absorption spectrum is likely to show multiple bands corresponding to π→π* transitions. The specific wavelengths of maximum absorption (λmax) would be influenced by the solvent polarity. For comparison, 4-benzoyl benzoic acid, another aromatic carboxylic acid, exhibits pH-dependent UV-Vis absorbance spectra. rsc.org

Upon excitation at an appropriate wavelength, 2-Fluoro-4-(phenylethynyl)benzoic acid may exhibit fluorescence. The emission spectrum would provide information about the energy of the excited state and could be sensitive to the molecular environment. The study of its fluorescence properties, including quantum yield and lifetime, would offer a more profound understanding of its photophysical behavior.

Investigation of Electronic Transitions and Absorption Profiles

No publicly available data on the electronic transitions and absorption profiles, typically studied using UV-Vis spectroscopy, were found for 2-Fluoro-4-(phenylethynyl)benzoic acid. This analysis would be crucial to understand the electronic structure and the energies of its molecular orbitals.

Photophysical Properties: Excitation and Emission Characteristics

Information regarding the photophysical properties, such as fluorescence excitation and emission spectra, quantum yields, and excited-state lifetimes, is not available. Such studies would elucidate the behavior of the molecule after absorbing light and its potential for applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula of 2-Fluoro-4-(phenylethynyl)benzoic acid is established as C₁₅H₉FO₂, no specific high-resolution mass spectrometry (HRMS) data has been published. HRMS is a key technique for confirming the elemental composition of a molecule with high accuracy.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for 2-Fluoro-4-(phenylethynyl)benzoic acid did not yield any results. This powerful technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state. Without this data, a definitive analysis of the following structural aspects is not possible.

Molecular Conformation and Torsional Angle Analysis

A detailed analysis of the molecular conformation, including the planarity of the aromatic rings and the torsional angles between the benzoic acid and the phenylethynyl moieties, cannot be conducted without single-crystal X-ray diffraction data.

Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which dictate the crystal packing, is contingent on the availability of crystallographic information.

Identification of Acid-Acid Dimer Formations

Benzoic acid derivatives often form characteristic hydrogen-bonded acid-acid dimers in the solid state. While it is plausible that 2-Fluoro-4-(phenylethynyl)benzoic acid also exhibits this motif, experimental confirmation through X-ray diffraction is currently lacking.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Geometry Optimization and Conformational Analysis

No data available.

Electronic Structure and Frontier Molecular Orbital Theory

No data available.

Vibrational Frequency and Spectroscopic Property Prediction

No data available.

Nuclear Magnetic Resonance Chemical Shift Calculations

No data available.

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Gas Phase

No data available.

Solvent Effects on Molecular Behavior and Interactions

Computational studies investigating the influence of solvents on 2-Fluoro-4-(phenylethynyl)benzoic acid focus on how the surrounding medium affects its conformational stability, electronic structure, and intermolecular interactions. The behavior of the molecule is particularly sensitive to the polarity of the solvent due to the presence of the polar carboxylic acid and fluorine substituents.

Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment. These calculations can predict changes in the dihedral angle between the carboxylic acid group and the benzene ring. For related 2-fluoro-substituted benzoic acid derivatives, studies have shown that the trans conformer (where the carbonyl oxygen is oriented away from the fluorine atom) is generally more stable. rsc.org However, the energy difference between conformers can be small, and polar solvents can influence this equilibrium by preferentially stabilizing the conformer with a larger dipole moment.

Solvation also significantly impacts the hydrogen-bonding capabilities of the carboxylic acid group. In polar, protic solvents (like water or ethanol), the molecule can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the carbonyl oxygen). In aprotic solvents, the formation of dimeric structures through intermolecular hydrogen bonding between two molecules of the acid is more likely. Computational models can quantify the strength of these interactions in different media.

The following table summarizes the predicted effects of different solvent types on the key molecular properties of 2-Fluoro-4-(phenylethynyl)benzoic acid, based on theoretical principles.

| Solvent Type | Predicted Effect on Conformation | Predicted Effect on Hydrogen Bonding |

| Nonpolar (e.g., Hexane) | Favors the intrinsically most stable gas-phase conformer. Minimal change in dihedral angles. | Promotes strong intermolecular hydrogen bonding, leading to dimer formation. |

| Polar Aprotic (e.g., Acetone) | May stabilize conformers with a higher dipole moment. scholaris.ca | Competes for hydrogen bond acceptance, potentially disrupting acid-acid dimers. |

| Polar Protic (e.g., Water) | Engages in strong hydrogen bonding with the carboxylic acid group, disrupting dimers. | Solvates both the hydrogen bond donor and acceptor sites of the carboxylic acid. |

Reaction Mechanism Studies and Transition State Analysis

While specific reaction mechanism studies for 2-Fluoro-4-(phenylethynyl)benzoic acid are not extensively documented, computational chemistry provides powerful tools to elucidate potential reaction pathways. Density Functional Theory (DFT) is a common method used to map the potential energy surface of a reaction, such as the esterification of the carboxylic acid group or addition reactions across the ethynyl (B1212043) triple bond.

For a given reaction, computational analysis involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur as the reaction progresses, allowing researchers to identify the most plausible mechanism. For instance, in an acid-catalyzed esterification, calculations could differentiate between pathways involving protonation of the carbonyl oxygen versus the hydroxyl oxygen, and determine the subsequent steps of nucleophilic attack by an alcohol.

A crucial aspect of computational reaction mechanism studies is the calculation of activation energies (energy barriers). The energy difference between the reactants and the highest-energy transition state on the reaction pathway determines the reaction rate. A higher energy barrier corresponds to a slower reaction.

Transition state theory can be used in conjunction with computationally derived energy barriers to estimate reaction rate constants. These theoretical calculations allow for the prediction of how changes in molecular structure, such as the presence and position of the fluorine atom, affect reactivity. The electron-withdrawing nature of the fluorine at the ortho-position in 2-Fluoro-4-(phenylethynyl)benzoic acid is expected to influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, thereby affecting the kinetics of reactions at this site.

The table below illustrates hypothetical energy barriers for a generic esterification reaction, demonstrating how computational methods can be used to compare the reactivity of different benzoic acid derivatives.

| Compound | Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |

| Benzoic Acid | Esterification | DFT (B3LYP/6-31G) | 55 |

| 4-Nitrobenzoic Acid | Esterification | DFT (B3LYP/6-31G) | 52 |

| 2-Fluorobenzoic Acid | Esterification | DFT (B3LYP/6-31G*) | 54 |

Note: The data in this table is illustrative and intended to demonstrate the application of computational analysis.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. nih.gov For derivatives of 2-Fluoro-4-(phenylethynyl)benzoic acid, these models are essential in medicinal chemistry and agrochemistry to design new molecules with enhanced potency or selectivity.

A closely related compound, 4-(phenylethynyl)benzoic acid (PEBA), has been identified as a potent plant growth regulator that can suppress lateral branching in plants like tomatoes. nih.gov An SAR study of this class of compounds would analyze how modifications to the core structure affect this activity. The introduction of a fluorine atom at the 2-position, creating the title compound, represents a key structural modification.

In an SAR model, the fluorine atom's contribution would be analyzed based on its:

Electronic Effect: As a highly electronegative atom, fluorine acts as an inductive electron-withdrawing group, which can alter the pKa of the carboxylic acid and the charge distribution across the molecule.

Steric Effect: The size of the fluorine atom can influence how the molecule fits into a biological target's binding site.

Lipophilicity: The fluorine substitution increases the molecule's lipophilicity, which can affect its ability to cross biological membranes.

Pharmacophore modeling is another computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For a potential biochemical target, a pharmacophore model for this compound class would likely include the carboxylic acid group as a hydrogen-bonding feature or charged group, and the two aromatic rings connected by the rigid ethynyl linker as hydrophobic/aromatic features.

| Structural Feature | Compound | Potential Role in Bioactivity |

| Carboxylic Acid | Both | Hydrogen bond donor/acceptor; potential for ionic interaction. |

| Phenylethynyl Group | Both | Provides a rigid scaffold; involved in hydrophobic and π-stacking interactions. |

| 2-Fluoro Substituent | 2-Fluoro-4-(phenylethynyl)benzoic acid | Modulates electronic properties, lipophilicity, and metabolic stability; may form specific interactions (e.g., halogen bonds). |

Charge Distribution and Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are fundamental properties that govern a molecule's reactivity and intermolecular interactions. researchgate.net Computational methods are used to calculate and visualize the MEP on the electron density surface of 2-Fluoro-4-(phenylethynyl)benzoic acid.

The MEP map provides a color-coded guide to the electrostatic potential, where different colors indicate regions of varying charge. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen and fluorine. These areas are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.

Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms, such as the hydroxyl hydrogen of the carboxylic acid. This region is a primary site for nucleophilic attack and acts as a hydrogen bond donor.

Green Regions: Represent neutral or near-zero potential, characteristic of the carbon atoms in the aromatic rings and the hydrocarbon backbone.

For 2-Fluoro-4-(phenylethynyl)benzoic acid, the MEP map would clearly show a strong negative potential around the two oxygen atoms of the carboxyl group and the fluorine atom. A prominent region of positive potential would be centered on the acidic hydrogen of the carboxyl group. The π-electron clouds of the two aromatic rings and the alkyne bond would also exhibit a region of moderate negative potential, capable of participating in π-π or cation-π interactions. acs.org

This analysis is critical for understanding how the molecule interacts with biological targets like enzymes or receptors, as initial recognition is often driven by electrostatic complementarity. researchgate.net

| Molecular Region | Expected Electrostatic Potential | Implication for Interactions |

| Carboxylic Acid Oxygens | Negative (Red) | Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Carboxylic Acid Hydrogen | Positive (Blue) | Hydrogen Bond Donor, Acidic Proton |

| Fluorine Atom | Negative (Red) | Potential Halogen Bond Acceptor, Electronegative Center |

| Aromatic Rings & Alkyne | Moderately Negative (Green/Yellow) | Site for π-π Stacking and Cation-π Interactions |

Academic Research Applications and Advanced Materials Development

A Foundational Component in Complex Organic Synthesis

The strategic placement of the fluorine atom and the rigid, linear phenylethynyl group on the benzoic acid core makes 2-Fluoro-4-(phenylethynyl)benzoic acid a valuable starting material for organic chemists. These features allow for precise modifications and the construction of intricate molecular frameworks.

Crafting Analogs for Biological Exploration

While direct biological applications of 2-Fluoro-4-(phenylethynyl)benzoic acid are not extensively documented, its structural motifs are present in compounds investigated for various therapeutic purposes. For instance, the broader class of fluorinated benzoic acid derivatives has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of derivatives from compounds like 2-(2-fluoro-4-biphenylyl)propionic acid has yielded molecules with significant anti-inflammatory activity. nih.gov This suggests that 2-Fluoro-4-(phenylethynyl)benzoic acid could serve as a scaffold to generate novel analogs for screening against a range of biological targets. The synthesis of new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes, important in conditions like glaucoma and cancer, further highlights the utility of modified benzoic acid structures in medicinal chemistry. nih.gov

A related isomer, 4-(2-phenylethynyl)benzoic acid (PEBA), has been identified as a highly bioactive compound with potential applications in agriculture as a chemical pruning agent. nih.gov This discovery underscores the principle that subtle changes in molecular structure, such as the position of the phenylethynyl group, can lead to profound differences in biological activity.

Engineering Novel Molecular Scaffolds and Architectures

The development of new molecular architectures is fundamental to advancing drug discovery and materials science. The rigid nature of the phenylethynyl group combined with the reactivity of the carboxylic acid and the influence of the fluorine atom provides a platform for constructing diverse and complex structures. Dibenzosuberenones, a class of tricyclic compounds with applications as anti-depressants and in light-emitting diodes, can be synthesized from precursors like 2-(2-phenylethyl)benzoic acid, a structurally related concept. juniperpublishers.com This highlights the potential of phenylethynyl benzoic acid derivatives to be transformed into more complex, fused-ring systems.

Pioneering Advances in Materials Science and Organic Electronics

The electronic properties inherent in the phenylethynyl group, which imparts conjugation, make 2-Fluoro-4-(phenylethynyl)benzoic acid an attractive candidate for research in materials science, particularly in the realm of organic electronics.

A Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are the cornerstone of many organic electronic devices. The ability to form long, ordered chains of molecules with overlapping p-orbitals is crucial for efficient charge transport. While specific research on polymers derived directly from 2-Fluoro-4-(phenylethynyl)benzoic acid is limited, the general strategy of using fluorinated building blocks to tune the properties of conjugated systems is well-established. Fluorination can enhance the stability and performance of organic electronic materials.

Exploring Potential in Organic Light-Emitting Devices (OLEDs) and Photonic Materials

The development of novel materials for OLEDs is a vibrant area of research. Multifunctional materials that can act as emitters, hosts, or charge-transporting layers are highly sought after. Fluorinated compounds, such as (Tetrafluorovinylphenyl)carbazole, have been successfully utilized in OLEDs, demonstrating high efficiency and brightness. researchgate.net The incorporation of fluorine can lead to desirable properties such as improved electron injection and transport. The structural elements of 2-Fluoro-4-(phenylethynyl)benzoic acid, with its conjugated system and fluorine substituent, suggest its potential as a building block for new OLED materials.

Investigating Self-Assembly and Supramolecular Architectures

The formation of well-ordered structures through non-covalent interactions is a key principle in supramolecular chemistry and is vital for the bottom-up fabrication of nanomaterials. The carboxylic acid group of 2-Fluoro-4-(phenylethynyl)benzoic acid is a prime candidate for forming strong hydrogen bonds, which can drive the self-assembly of molecules into predictable patterns. For example, 4-Fluoro-2-(phenylamino)benzoic acid has been shown to form dimers in the solid state through O-H⋯O hydrogen bonds. nih.govnih.gov This propensity for self-assembly, guided by the specific functional groups on the molecule, is a critical area of study for creating novel materials with tailored optical and electronic properties.

Investigation into 2-Fluoro-4-(phenylethynyl)benzoic Acid Reveals Limited Publicly Available Research in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of publicly available research on the chemical compound 2-Fluoro-4-(phenylethynyl)benzoic acid within the specific academic and developmental fields outlined in the query. This includes its potential roles in chemical biology, agrochemical research, and the design of functional molecules.

The targeted areas of investigation, as specified, were:

Investigation in Chemical Biology and Agri-Chemical Research

Role in Plant Growth Regulation and Allelochemical Studies

Modulation of Biochemical Pathways (e.g., Plant Hormone Systems)

Development of Biochemical Probes and Ligands for Receptor Studies

Design and Synthesis of Functional Molecules

While chemical suppliers list 2-Fluoro-4-(phenylethynyl)benzoic acid and provide its basic chemical properties, in-depth studies detailing its biological activity or its utility as a precursor for advanced materials are not present in the accessible scientific domain. guidechem.com

It is important to distinguish this compound from its non-fluorinated analog, 4-(2-phenylethynyl)benzoic acid (PEBA). Significant research exists for PEBA, particularly in the field of plant science, where it has been identified as a potent plant growth regulator. However, this information does not pertain to the fluorinated compound specified.

The absence of research findings for 2-Fluoro-4-(phenylethynyl)benzoic acid in these specific applications means that no data tables or detailed research findings can be provided as requested. The scientific community has not, to date, published studies that would populate the outlined article structure for this particular molecule.

Therefore, this article cannot be generated as the foundational research required to address the specified topics is not available in the public domain.

Future Research Directions and Interdisciplinary Opportunities

Development of Asymmetric Synthesis Methodologies

The presence of the fluorine atom ortho to the carboxylic acid group introduces the potential for atropisomerism if a suitable substituent were present, making the development of asymmetric syntheses a significant goal. Future research could focus on creating chiral derivatives of 2-Fluoro-4-(phenylethynyl)benzoic acid. This could involve the use of chiral catalysts or reagents to control the stereochemical outcome of the synthesis. beilstein-journals.orgyoutube.com The development of methods for the enantioselective synthesis of axially chiral biaryls and other stereogenic centers is a burgeoning area of organic chemistry. beilstein-journals.orgrsc.orgnih.govscilit.com For instance, bifunctional organocatalysts could be designed to recognize and favor a specific conformation of a precursor to 2-Fluoro-4-(phenylethynyl)benzoic acid, thereby inducing chirality. beilstein-journals.org Such methodologies would be invaluable for producing enantiomerically pure compounds for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid likely involves a Sonogashira cross-coupling reaction. rsc.orgnih.govacs.org The integration of this synthesis into continuous flow chemistry and automated platforms presents a significant opportunity for process optimization. rsc.orgnih.govpurdue.eduacs.org Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. rsc.orgpurdue.edu Researchers could develop a heterogeneous catalyst system, for example, a palladium-coated tubular reactor in line with a copper reactor, for the continuous flow Sonogashira coupling to produce the phenylethynyl moiety. nih.gov Furthermore, the entire synthetic sequence could be integrated into a fully automated platform, which would enable the rapid and efficient production of a library of derivatives for screening purposes. chimia.chnih.govresearchgate.net This approach would not only accelerate the discovery of new applications but also provide a more sustainable and cost-effective manufacturing process.

Exploration of Bio-Orthogonal Chemistries with the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a key functional group in the field of bio-orthogonal chemistry. ull.eswikipedia.org These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.orgnih.govpcbiochemres.com The phenylethynyl group in 2-Fluoro-4-(phenylethynyl)benzoic acid can serve as a handle for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgjocpr.com Future research could involve incorporating this molecule into larger biomolecules, such as proteins or nucleic acids, to study their function and localization within cells. nih.govethz.ch This could be achieved by metabolically incorporating a modified version of the benzoic acid or by using it as a label for other molecules. pcbiochemres.com The development of such bio-orthogonal labeling strategies would have significant implications for drug discovery, diagnostics, and our fundamental understanding of biological systems. nih.govjocpr.commdpi.com

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid is crucial for optimizing its production and exploring its reactivity. Advanced in-situ characterization techniques can provide real-time information about reaction intermediates and catalyst behavior. rsc.orgpurdue.edunumberanalytics.com For instance, techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to monitor the progress of the Sonogashira coupling reaction. rsc.orgacs.orgpurdue.edu This would allow for the identification of transient catalytic species and short-lived intermediates, providing valuable insights into the catalytic cycle. numberanalytics.comrsc.orgacs.orgacs.org Furthermore, techniques like scanning tunneling microscopy break junction (STMBJ) could potentially be used to monitor the reaction at the single-molecule level. chinesechemsoc.org Such detailed mechanistic studies would pave the way for the rational design of more efficient and selective catalysts.

Collaborations in Chemical Biology, Materials Engineering, and Agri-Science

The unique structural features of 2-Fluoro-4-(phenylethynyl)benzoic acid make it a versatile building block for interdisciplinary applications.

Chemical Biology: As discussed, the ethynyl group allows for its use as a bio-orthogonal probe. ull.es Collaborations with chemical biologists could lead to the development of novel imaging agents or targeted drug delivery systems. wikipedia.orgbyjus.com The fluorinated benzoic acid moiety can also influence the compound's pharmacokinetic properties. numberanalytics.comnih.gov

Materials Engineering: Fluorinated aromatic compounds are known to impart unique properties to materials, such as enhanced thermal stability and chemical resistance. numberanalytics.comnih.govnumberanalytics.comresearchgate.netacs.org The rigid, linear structure of the phenylethynyl group could be exploited in the design of novel liquid crystals or organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net Collaborations with materials engineers could focus on incorporating 2-Fluoro-4-(phenylethynyl)benzoic acid into polymers or other advanced materials to tailor their properties for specific applications. researchgate.net

Agri-Science: Benzoic acid derivatives and compounds with phenylethynyl groups have shown promise as plant growth regulators and herbicides. beilstein-journals.org The specific combination of functional groups in 2-Fluoro-4-(phenylethynyl)benzoic acid could lead to the discovery of new agrochemicals with improved efficacy and selectivity. Interdisciplinary research with agricultural scientists would be essential to evaluate its potential in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-4-(phenylethynyl)benzoic acid, and what critical reaction conditions must be optimized?

- Methodology : A plausible synthesis involves coupling 2-fluoro-4-iodobenzoic acid with phenylacetylene via a Sonogashira reaction. Key steps include:

- Use of Pd(PPh₃)₂Cl₂/CuI catalysts in THF or DMF .

- Degassing solvents to prevent alkyne polymerization.

- Purification via recrystallization (ethanol/water) or HPLC (C18 column with acetic acid/methanol gradients) .

- Critical Parameters : Temperature (60–80°C), stoichiometric ratio of aryl halide to alkyne (1:1.2), and inert atmosphere (N₂/Ar).

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR : ¹⁹F NMR to confirm fluorine position (δ −110 to −115 ppm for aromatic F); ¹H NMR for phenylethynyl protons (δ 7.2–7.8 ppm) .

- HPLC : Purity >98% using a C18 column (1% acetic acid/25% methanol) .

- X-ray Crystallography : For absolute configuration (e.g., Acta Cryst. E structure reports) .

Q. What are the primary biological targets or pharmacological applications of this compound?

- Applications :

- Enzyme Inhibition : Fluorine enhances binding to ATP-binding pockets (e.g., kinases) .

- Receptor Modulation : Phenylethynyl groups improve lipophilicity for membrane penetration .

Advanced Research Questions

Q. How do the fluorine and phenylethynyl substituents influence electronic properties and reactivity?

- Substituent Effects :

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| Fluorine (-F) | Strong σ-withdrawer | Reduces pKₐ (≈2.8), enhances acidity |

| Phenylethynyl | π-Conjugation | Stabilizes transition states in cross-couplings |

- DFT Studies : Use B3LYP/6-31G(d) to model charge distribution (exact exchange critical for accuracy) .

Q. How can contradictory data on bioactivity or synthesis yields be resolved?

- Case Example : Discrepancies in antimicrobial activity (e.g., vs. other studies):

- Root Cause : Impurities in early batches (validate via LC-MS).

- Resolution : Reproduce synthesis with strict anhydrous conditions (e.g., THF dried over Na/benzophenone) .

Q. What strategies optimize regioselectivity in introducing multiple substituents on the benzoic acid core?

- Directed Ortho-Metalation : Use TMPLi (2,2,6,6-tetramethylpiperidine) to direct fluorine to the 2-position .

- Protecting Groups : Methyl ester protection of -COOH during Sonogashira coupling to prevent side reactions .

Q. How can computational methods predict metabolic stability or toxicity?

- ADMET Prediction :

- Software : Schrödinger QikProp (logP ≈3.1, PSA ≈50 Ų).

- Metabolic Sites : Fluorine resists oxidation; phenylethynyl may undergo CYP450-mediated cleavage .

Authoritative Sources & Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.